1,5,7-Trichloro-3-methylisoquinoline
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Overview
Description
1,5,7-Trichloro-3-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their structural complexity and diverse biological activities. This compound, with the molecular formula C10H6Cl3N, is characterized by the presence of three chlorine atoms and a methyl group attached to the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7-Trichloro-3-methylisoquinoline can be synthesized through various methods. One notable method involves the aza-Diels–Alder reaction of 3-dichloromethyl- and 3-trichloromethyl-1,2,4-triazines with 1,2-dehydrobenzene, yielding the target compound in up to 40% yields . Another approach includes the chlorination of methyl groups or chloromethylation of isoquinolines. For instance, dichloromethylation of isoquinoline N-oxide using dichloroketene in dimethoxyethane in the presence of triethylamine can produce 1-dichloromethyl-isoquinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, can be applied. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trichloro-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Various substituted isoquinolines depending on the nucleophile used.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Isoquinoline amines.
Scientific Research Applications
1,5,7-Trichloro-3-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their pharmacological potential, such as in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5,7-Trichloro-3-methylisoquinoline involves its interaction with various molecular targets. The chlorine atoms and the methyl group influence its reactivity and binding affinity to biological molecules. It can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, lacking the chlorine and methyl substitutions.
1,5-Dichloroisoquinoline: Similar structure but with only two chlorine atoms.
3-Methylisoquinoline: Lacks the chlorine atoms but has the methyl group.
Uniqueness
1,5,7-Trichloro-3-methylisoquinoline is unique due to the specific positions of the chlorine atoms and the methyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H6Cl3N |
---|---|
Molecular Weight |
246.5 g/mol |
IUPAC Name |
1,5,7-trichloro-3-methylisoquinoline |
InChI |
InChI=1S/C10H6Cl3N/c1-5-2-7-8(10(13)14-5)3-6(11)4-9(7)12/h2-4H,1H3 |
InChI Key |
IEZJXTJISJBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2Cl)Cl)C(=N1)Cl |
Origin of Product |
United States |
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